Arcaine

Übersicht

Beschreibung

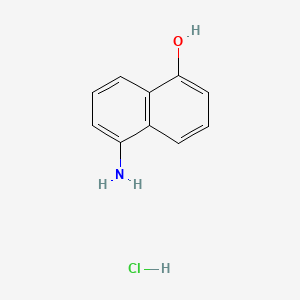

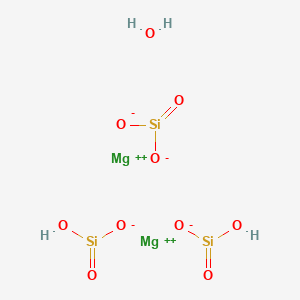

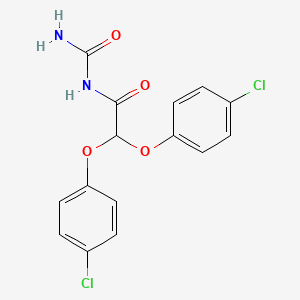

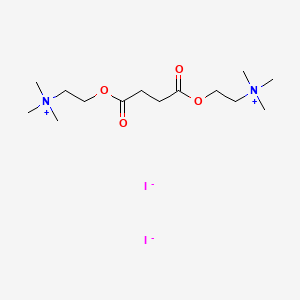

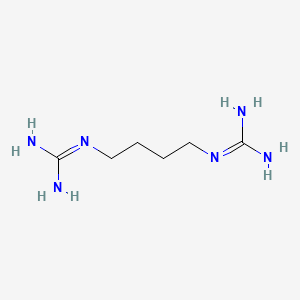

Arcain, auch bekannt als 1,4-Diguanidinobutan-Sulfatsalz, ist eine Polyaminverbindung mit der Summenformel C6H16N6·H2O4S und einem Molekulargewicht von 270,31 g/mol . Es ist eine synthetische Verbindung, die als Antagonist der Polyaminbindungsstelle des N-Methyl-D-Aspartat (NMDA)-Rezeptors wirkt . Arcain wurde auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere im Zusammenhang mit neurologischen Erkrankungen.

Vorbereitungsmethoden

Arcain kann durch eine Reihe chemischer Reaktionen unter Verwendung geeigneter Ausgangsmaterialien und Reagenzien synthetisiert werden. Die Syntheseroute umfasst typischerweise die Reaktion von Butandiamin mit Guanidin zur Bildung von 1,4-Diguanidinobutan, das anschließend in seine Sulfatsalzform umgewandelt wird . Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln, Katalysatoren und bestimmten Temperatur- und Druckeinstellungen, um Ausbeute und Reinheit zu optimieren.

Analyse Chemischer Reaktionen

Arcain unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von Arcain zur Bildung der entsprechenden Oxide führen, während die Reduktion Amin-Derivate ergeben kann.

Wissenschaftliche Forschungsanwendungen

Arcain wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird Arcain als Reagenz zur Untersuchung von Polyamin-Wechselwirkungen und Bindungsstellen verwendet . In der Biologie wird es eingesetzt, um die Rolle von Polyaminen in zellulären Prozessen und Signaltransduktionswegen zu untersuchen . In der Medizin machen die antagonistischen Wirkungen von Arcain auf den NMDA-Rezeptor zu einem potenziellen Kandidaten für therapeutische Eingriffe bei neurologischen Erkrankungen wie Epilepsie und neurodegenerativen Erkrankungen . Darüber hinaus findet Arcain industrielle Anwendungen in der Synthese anderer Polyamin-Derivate und als Bestandteil in bestimmten chemischen Formulierungen .

Wirkmechanismus

Arcain übt seine Wirkungen aus, indem es den NMDA-Rezeptor durch einen offenen Kanalmechanismus blockiert . Es bindet an die Polyamin-Erkennungsstelle am NMDA-Rezeptorkomplex und verhindert so, dass der Rezeptor durch endogene Polyamine aktiviert wird . Diese Blockade hemmt den Einstrom von Calciumionen in das Neuron, wodurch die synaptische Übertragung und die neuronale Erregbarkeit moduliert werden . Zu den molekularen Zielstrukturen, die an diesem Mechanismus beteiligt sind, gehören die NMDA-Rezeptor-Untereinheiten und die zugehörigen Signalwege .

Wirkmechanismus

Arcaine exerts its effects by blocking the NMDA receptor through an open channel mechanism . It binds to the polyamine recognition site on the NMDA receptor complex, preventing the receptor from being activated by endogenous polyamines . This blockade inhibits the influx of calcium ions into the neuron, thereby modulating synaptic transmission and neuronal excitability . The molecular targets involved in this mechanism include the NMDA receptor subunits and associated signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Arcain ist strukturell ähnlich zu anderen Polyaminverbindungen wie Agmatin und Ifenprodil . Es zeichnet sich durch seine spezifische Bindungsaffinität und seine antagonistischen Wirkungen auf den NMDA-Rezeptor aus . Agmatin beispielsweise ist ein weiteres Polyamin, das mehrere molekulare Zielstrukturen moduliert, darunter Neurotransmittersysteme und Ionenkanäle . Ifenprodil hingegen ist ein nicht-kompetitiver Antagonist des NMDA-Rezeptors mit unterschiedlichen Bindungseigenschaften . Diese Unterschiede unterstreichen die Einzigartigkeit von Arcain hinsichtlich seiner molekularen Wechselwirkungen und potenziellen therapeutischen Anwendungen .

Eigenschaften

IUPAC Name |

2-[4-(diaminomethylideneamino)butyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N6/c7-5(8)11-3-1-2-4-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMDNMBBCKDWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14923-17-2 (sulfate[1:1]), 36587-93-6 (unspecified sulfate), 58585-47-0 (di-hydrochloride) | |

| Record name | Arcaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80110030 | |

| Record name | 1,1'-Butane-1,4-diyldiguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80110030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544-05-8 | |

| Record name | Arcaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arcaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Butane-1,4-diyldiguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80110030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.